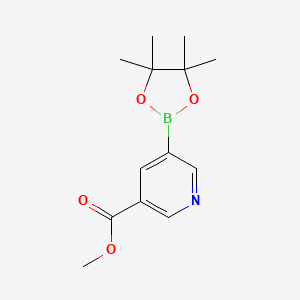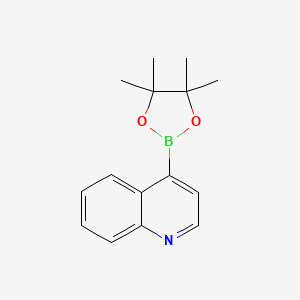
2-Chloro-6-fluoro-3-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6-fluoro-3-methoxybenzonitrile” is a chemical compound with the CAS Number: 1017777-72-8 . It has a molecular weight of 185.58 . The IUPAC name for this compound is 6-chloro-2-fluoro-3-methoxybenzonitrile .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-fluoro-3-methoxybenzonitrile” consists of a benzonitrile core with chlorine, fluorine, and methoxy functional groups attached to it . The exact positions of these groups can be determined from the name of the compound: the chlorine is on the 2nd carbon, the fluorine is on the 6th carbon, and the methoxy group is on the 3rd carbon of the benzonitrile core .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- 2-Chloro-6-fluoro-3-methoxybenzonitrile is utilized in the synthesis of bioactive heterocycles, a class of compounds with diverse biological activities. The fluorine atom in these compounds plays a significant role in medicinal chemistry, contributing to anti-cancer, anti-inflammatory, and anti-parasitic properties, among others. The compound's crystal structure has been studied to understand its molecular configuration and potential in creating bioactive heterocycles (Naveen et al., 2006).
Anti-Tumor Activities
- Derivatives of 2-Chloro-6-fluoro-3-methoxybenzonitrile have been synthesized for their potential anti-tumor activities. For instance, novel 4-aminoquinazoline derivatives show activity against Bcap-37 cell proliferation, indicating the compound's relevance in developing anti-cancer therapies (Li, 2015).
Synthesis of Substituted Arylboronic Esters
- 2-Chloro-6-fluoro-3-methoxybenzonitrile is involved in the synthesis of various substituted 2-cyanoarylboronic esters. These esters have applications in organic synthesis, offering high yields, purities, and good regioselectivities (Lysén et al., 2006).
Spectroscopic and Structural Analysis
- The compound has been subject to X-ray and spectroscopic analysis to determine its structural features, such as its molecular geometry and internal rotational barriers. Such studies are crucial for understanding the physical and chemical properties of the compound (Jukić et al., 2010).
Radical Anion Reactions
- Radical anions of aromatic carbonitriles, including 2-Chloro-6-fluoro-3-methoxybenzonitrile, have been used for arylation of fluorinated benzonitriles. This showcases the compound's role in developing new synthetic methodologies in organic chemistry (Peshkov et al., 2019).
Computational Screening for Redox Active Materials
- In redox flow batteries, 2-Chloro-6-fluoro-3-methoxybenzonitrile has been identified as a potential redox active material. Computational screening has highlighted its suitability based on factors like oxidation potential, reduction potential, and solvation energy (Moon & Han, 2016).
Vibrational Analysis
- The vibrational analysis of 2-Chloro-6-fluoro-3-methoxybenzonitrile contributes to the understanding of molecular vibrations in organic molecules, which is important in spectroscopy and molecular identification (Kumar & Rao, 1997).
Safety and Hazards
This compound is considered hazardous. It’s toxic in contact with skin, causes skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, skin contact, or eye contact, seek medical attention immediately .
Propiedades
IUPAC Name |
2-chloro-6-fluoro-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNWUBSKXNQZDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590703 |
Source


|
| Record name | 2-Chloro-6-fluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886761-59-7 |
Source


|
| Record name | 2-Chloro-6-fluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














